1,4-Cineole
Overview
Description
1,4-Cineole, also known as eucalyptol, is a natural compound predominantly found in the essential oils of various aromatic plants. It is recognized for its significant pharmacological properties, including anti-inflammatory and antioxidant effects, primarily through the regulation of NF-κB and Nrf2 pathways. This compound has been extensively utilized in the treatment of respiratory diseases and cardiovascular conditions. Despite various administration routes for 1,8-cineole, there has been a focus on developing formulations to enhance its stability and bioavailability (Cai et al., 2020).
Synthesis Analysis
1,4-Cineole undergoes a series of biological transformations in organisms, leading to the formation of diverse metabolites such as 9-hydroxy-1,4-cineole and 1,4-cineole-9-carboxylic acid. These metabolites highlight the compound's reactive nature and its metabolic pathway complexity (Asakawa et al., 1988).
Molecular Structure Analysis
The molecular structure of 1,8-cineole has been studied through both experimental and theoretical approaches, providing insights into its complex fluid structure. Macroscopic and microscopic studies, including quantum computations and classical molecular dynamics simulations, have been utilized to explore its behavior (Aparicio et al., 2007).
Chemical Reactions and Properties
1,4-Cineole undergoes various chemical transformations, yielding cineolic acid derivatives and N-phenylimides, showcasing its versatile chemical reactivity and the potential for the synthesis of diverse chemical products (Silvestre et al., 1997).
Scientific Research Applications
Allelopathic Effects in Agriculture : 1,4-Cineole has been shown to inhibit the growth of roots and shoots in certain plant species, causing morphological distortions. It also significantly impacts photosynthesis, as evident in its effect on chlorophyll fluorescence data (Romagni, Allen, & Dayan, 2004).
Role in Wine Aroma : In the winemaking industry, 1,4-Cineole contributes to the aroma profile of certain wines. It's particularly noted in Australian Cabernet Sauvignon wines, where it contributes to the hay, dried herbs, and blackcurrant aromas (Antalick et al., 2015).
Potential in Biofuel Production : The catalytic deoxygenation of 1,4-Cineole can generate high-density hydrocarbons, showing potential as a renewable diesel fuel (Meylemans et al., 2014).
Biotransformation Studies : Metabolic studies in rabbits have shown that 1,4-Cineole can be converted into various metabolites, indicating its biotransformation capabilities (Asakawa, Toyota, & Ishida, 1988).
Pharmacological Effects : Studies have shown that 1,4-Cineole exhibits anxiolytic-like effects in animal models, indicating potential for use in treating anxiety and depression (Gomes et al., 2010).
Antibacterial Applications : Research into nanoemulsions containing 1,4-Cineole has demonstrated enhanced antibacterial activity against certain bacterial strains, highlighting its potential in medical applications (Lima et al., 2021).
Anticancer Properties : In vitro studies have revealed that 1,8-Cineole can induce apoptosis in certain human leukemia cell lines, suggesting its potential role in cancer therapy (Sampath et al., 2018).
Gastroprotective Effects : 1,8-Cineole has demonstrated gastroprotective effects against ethanol-induced gastric mucosal damage in rats, potentially through antioxidant and lipoxygenase inhibitory actions (Santos & Rao, 2001).
Neurophysiological Research : 1,8-Cineole has been shown to impact electrophysiological parameters of neurons, suggesting its potential application in neurological studies (Ferreira-da-Silva et al., 2009).
Safety And Hazards
Future Directions
1,4-Cineole has been identified in Australian red wines and its contribution to the aroma of Cabernet Sauvignon wine has been investigated . It could be a key compound in the eucalyptus aroma of aged Valpolicella wines . The amount of 1,4-Cineole and p-cymene was linked not only to wine aging but also to grape variety .
properties
IUPAC Name |
1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOTVCVTJUTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047396 | |
Record name | 1,4-Cineole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |
Record name | 1,4-Epoxy-p-menthane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
173-174 °C, 65.00 °C. @ 16.00 mm Hg | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8997 @ 20 °C, 0.850-0.908 | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.93 [mmHg] | |
Record name | 1,4-Epoxy-p-menthane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Cineole | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
470-67-7 | |
Record name | 1,4-Cineole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Epoxy-p-menthane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |
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Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Cineole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |
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Record name | 1,4-CINEOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 °C | |
Record name | 1,4-EPOXY-P-MENTHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Cineole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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